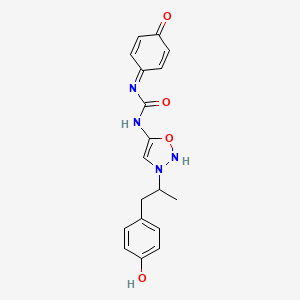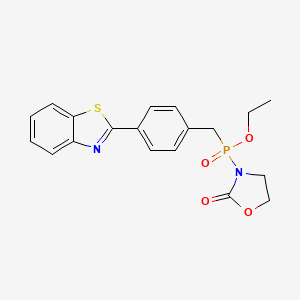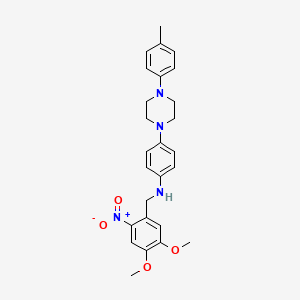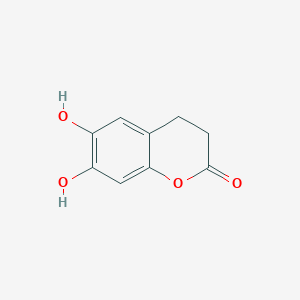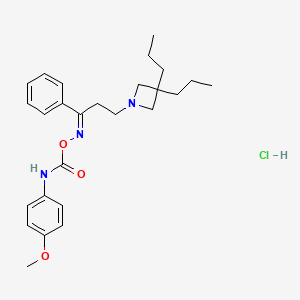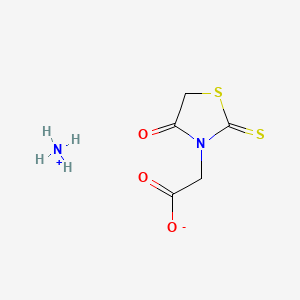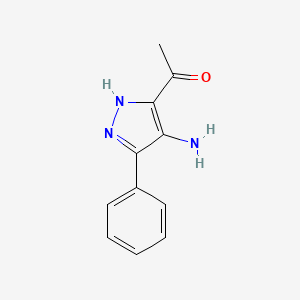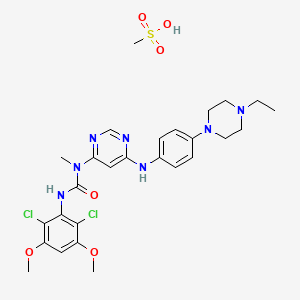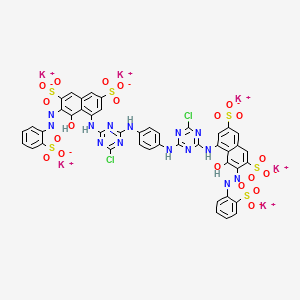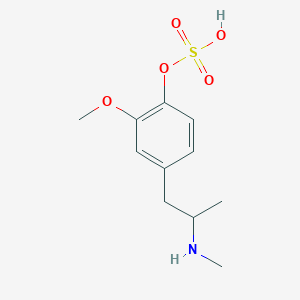
4-Hydroxy-3-methoxymethamphetamine-4-O-sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-methoxymethamphetamine-4-O-sulfate is a sulfate conjugate of 4-Hydroxy-3-methoxymethamphetamine, which is an active metabolite of 3,4-methylenedioxymethamphetamine (MDMA). This compound is known for its slightly more potent stimulant effects compared to MDMA . It is primarily studied in the context of its metabolic pathways and its presence in biological fluids such as blood and urine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methoxymethamphetamine-4-O-sulfate typically involves the hydroxylation and methoxylation of methamphetamine followed by sulfate conjugation. The detailed synthetic routes and reaction conditions are often proprietary and specific to research laboratories .
Industrial Production Methods
it is likely that the production involves standard organic synthesis techniques followed by purification processes such as liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methoxymethamphetamine-4-O-sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound .
Scientific Research Applications
4-Hydroxy-3-methoxymethamphetamine-4-O-sulfate has several scientific research applications:
Chemistry: It is used to study the metabolic pathways of methamphetamine and MDMA.
Biology: Researchers investigate its effects on biological systems, particularly its role as a stimulant.
Medicine: It is studied for its potential therapeutic effects and its role in drug metabolism.
Industry: The compound is used in forensic toxicology to detect the use of methamphetamine and MDMA in biological samples
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methoxymethamphetamine-4-O-sulfate involves its interaction with serotonin receptors. It acts as a potent and selective serotonin-releasing agent, binding to alpha receptors to mediate its effects . This interaction leads to increased serotonin levels in the synaptic cleft, resulting in its stimulant effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Methylenedioxymethamphetamine (MDMA): The parent compound, known for its psychoactive effects.
4-Hydroxy-3-methoxymethamphetamine: The non-sulfated form of the compound.
3,4-Dihydroxymethamphetamine: Another metabolite of MDMA with different metabolic pathways.
Uniqueness
4-Hydroxy-3-methoxymethamphetamine-4-O-sulfate is unique due to its sulfate conjugation, which affects its solubility, metabolic stability, and excretion profile. This makes it a valuable marker in forensic toxicology for detecting MDMA use .
Properties
CAS No. |
146367-88-6 |
|---|---|
Molecular Formula |
C11H17NO5S |
Molecular Weight |
275.32 g/mol |
IUPAC Name |
[2-methoxy-4-[2-(methylamino)propyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C11H17NO5S/c1-8(12-2)6-9-4-5-10(11(7-9)16-3)17-18(13,14)15/h4-5,7-8,12H,6H2,1-3H3,(H,13,14,15) |
InChI Key |
IYXSONOTJHQUFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OS(=O)(=O)O)OC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



